molecular formula C13H16ClF2N3 B12217693 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12217693
M. Wt: 287.73 g/mol
InChI Key: UEPKLLJTRZAGHM-UHFFFAOYSA-N
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Description

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzylamine with 2-fluoroethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with 4-methylpyrazole in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride stands out due to its specific structural features, such as the combination of fluorine atoms and the pyrazole ring. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-10-8-17-18(7-6-14)13(10)16-9-11-2-4-12(15)5-3-11;/h2-5,8,16H,6-7,9H2,1H3;1H

InChI Key

UEPKLLJTRZAGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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